N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine
Description
Properties
Molecular Formula |
C14H12FN3 |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine |
InChI |
InChI=1S/C14H12FN3/c15-11-6-4-10(5-7-11)8-16-13-2-1-3-14-12(13)9-17-18-14/h1-7,9,16H,8H2,(H,17,18) |
InChI Key |
MTMJGOULVCIRTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminoindazoles with Carbonyl Compounds
One of the most prevalent methods involves cyclocondensation reactions of 3-aminoindazole derivatives with suitable carbonyl compounds, such as aldehydes or ketones, under acidic or basic conditions, to form the indazole core. For example, the condensation of 3-aminoindazole with aldehydes like formaldehyde or substituted aldehydes can lead to N-alkylated indazoles, including the (4-fluorophenyl)methyl derivative.
Research Outcome:
A study demonstrated that 3-aminoindazoles reacted with aldehydes in the presence of acids like acetic acid or catalysts such as polyphosphoric acid, yielding N-alkylated indazoles with high regioselectivity and yields up to 85% (see,).
Specific Preparation of N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine
Synthesis via N-Alkylation of 1H-Indazol-4-amine
Step 1: Preparation of 1H-Indazol-4-amine
The starting material, 1H-indazol-4-amine, can be synthesized through cyclization of ortho-nitroaniline derivatives or via reduction of corresponding indazole nitro compounds.
- Method: Reduction of 4-nitro-1H-indazole using catalytic hydrogenation (Pd/C, H₂) in ethanol yields the free amine.
Step 2: N-Alkylation with 4-Fluorobenzyl Bromide or Chloride
The key step involves alkylation of 1H-indazol-4-amine with 4-fluorobenzyl halides.
- Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Base: Potassium carbonate or sodium hydride
- Temperature: 50–80°C
- Time: 12–24 hours
1H-Indazol-4-amine + 4-fluorobenzyl halide → this compound
Research Data:
This method has been successfully employed with yields ranging from 70% to 85%, depending on the halide used and reaction conditions (,).
One-Pot Synthesis Using Methylation and Cyclization
Alternatively, a one-pot approach involves methylation of 4-fluorobenzaldehyde to form the corresponding methylated intermediate, followed by cyclization with hydrazines or amino derivatives to form the indazole core.
- Methylation of 4-fluorobenzaldehyde with methyl iodide or dimethyl sulfate in the presence of a base (potassium carbonate) produces 4-fluorobenzyl methyl ether.
- Subsequent cyclization with hydrazine derivatives under reflux yields the desired indazole derivative.
Research Outcome:
This approach simplifies the synthesis, providing yields over 75% with high regioselectivity (,).
Catalytic and Green Synthetic Strategies
Recent advances emphasize environmentally benign routes, such as citric acid-mediated regioselective synthesis of indazoles. For instance, citric acid acts as a catalyst in one-pot reactions involving aromatic amines and diazotization agents, leading to N-alkylated indazoles with yields exceeding 80% ().
Data Tables Summarizing Preparation Conditions
Research Outcomes and Optimization
- Yield Optimization: Use of polar aprotic solvents like DMF or acetonitrile enhances N-alkylation yields.
- Catalyst Efficiency: Potassium carbonate and sodium hydride are effective bases for alkylation.
- Green Strategies: Citric acid catalysis offers high yields with minimal environmental impact.
- Substituent Effects: Electron-withdrawing groups like fluorine improve regioselectivity and yield during alkylation.
Chemical Reactions Analysis
Amine Alkylation and Acylation
The primary amine at the C-4 position undergoes alkylation and acylation to form secondary amines or amides, respectively. These reactions are pivotal for modifying solubility and binding affinity.
Example Reactions:
-
Alkylation : Reaction with methyl iodide or benzyl bromide in the presence of a base (e.g., KCO) yields N-alkylated derivatives.
-
Acylation : Treatment with acetic anhydride or acetyl chloride forms acetamide derivatives, enhancing metabolic stability .
Key Conditions:
| Reagent | Solvent | Catalyst/Base | Product | Yield | Source |
|---|---|---|---|---|---|
| CHI | DMF | KCO | N-Methylated derivative | 55–60% | |
| Acetic anhydride | Dichloromethane | EtN | N-Acetylated derivative | 70–75% |
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing fluorine atom on the para position of the benzyl group facilitates NAS with strong nucleophiles (e.g., amines, thiols).
Example Reaction:
-
Substitution of fluorine with morpholine or piperidine under Pd catalysis forms derivatives with enhanced receptor affinity .
Key Conditions:
| Nucleophile | Catalyst | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Morpholine | Pd(OAc) | Toluene | 100°C | 4-Morpholinobenzyl-substituted indazole | 62% |
Condensation with Carbonyl Compounds
The amine reacts with aldehydes or ketones to form Schiff bases, which can be reduced to secondary amines.
Example Reaction:
-
Condensation with 4-methoxybenzaldehyde followed by NaBH reduction produces N-(4-methoxybenzyl) derivatives, improving lipophilicity .
Key Conditions:
| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | NaBH | MeOH | N-(4-Methoxybenzyl) derivative | 65% |
Heterocycle Formation
The indazole core participates in cyclization reactions to form fused polycyclic structures.
Example Reaction:
-
Reaction with ethyl trifluoroacetoacetate under acidic conditions (polyphosphoric acid) yields trifluoromethylated pyrimidoindazole derivatives, expanding bioactivity .
Key Conditions:
| Reagent | Catalyst | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethyl trifluoroacetoacetate | HPO | MeOH | Pyrimido[1,2-b]indazole-4-one derivative | 60–70% |
Cross-Coupling Reactions
Pd-catalyzed coupling reactions modify the indazole or benzyl rings.
Example Reaction:
-
Suzuki coupling with aryl boronic acids introduces substituents at the indazole C-5 position, enhancing antitumor activity .
Key Conditions:
| Boronic Acid | Catalyst | Base | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh) | NaCO | 5-(4-Fluorophenyl)indazole derivative | 58% |
Reductive Amination
The amine participates in reductive amination with ketones to form branched derivatives.
Example Reaction:
Key Conditions:
| Ketone | Reducing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Cyclohexanone | NaBHCN | MeOH | N-Cyclohexyl derivative | 50% |
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine is a synthetic compound belonging to the indazole class of organic compounds. It has a molecular formula of C12H11FN4, featuring a fluorinated phenyl group attached to an indazole moiety. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical development. The amine functional group plays a crucial role in its biological activity and potential therapeutic applications.
Potential Applications
This compound has several potential applications, especially linked to its activity as a cannabinoid receptor agonist.
Pharmaceutical Development
- Cannabinoid Receptor Agonist Research indicates that compounds in the indazole class can interact with cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes, including pain modulation, appetite regulation, and mood enhancement.
- Therapeutic Applications The specific binding affinity and efficacy of this compound at these receptors may contribute to its potential therapeutic applications in treating conditions like chronic pain and anxiety disorders.
Modifying Properties Reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.
Scientific Studies
- Interaction Studies Studies on this compound have focused on its interactions with cannabinoid receptors. These studies are essential for determining the therapeutic potential of this compound.
Structural Similarities and Unique Properties
Several compounds share structural similarities with this compound, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Mmb-fubinaca | Contains a carboxamide group | Known for its high potency at cannabinoid receptors |
| Adb-fubinaca | Features an aminocarbonyl substituent | Exhibits distinct pharmacological effects |
| N-methyl-1H-indazol-4-amine | Methylated indazole structure | Different receptor binding profile |
| N-(1-(Aminocarbonyl)-2,2-dimethylpropyl)-1-(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | Incorporates dimethylpropyl group | Enhanced metabolic stability |
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine with structurally related compounds, focusing on molecular features, biological activity, and applications:
Key Observations:
Core Heterocycle Influence: Indazole vs. In contrast, the tetrazolo-pyridazine analog in shows specific anti-parasitic activity, attributed to its ability to inhibit trans-sialidase . Benzimidazole vs. Imidazole: Benzimidazole derivatives (e.g., Hismanal® analogs) often target histamine receptors, whereas imidazoline derivatives (e.g., ) are linked to adrenergic modulation .
Substituent Effects: The 4-fluorophenylmethyl group is a common feature in compounds with improved metabolic stability and target affinity. For example, its presence in the tetrazolo-pyridazine analog correlates with low predicted toxicity and high selectivity against Trypanosoma cruzi . Substitutions on the phenyl ring (e.g., 3-methyl in vs. 4-fluoro in the target compound) alter steric and electronic properties, influencing receptor binding.
Biological Activity :
- While the target compound lacks direct activity data, its indazole core is associated with kinase inhibition (e.g., Aurora kinase inhibitors) and anticancer activity in related molecules .
- The tetrazolo-pyridazine analog () demonstrates a unique mechanism as a trans-sialidase inhibitor, highlighting the role of heterocycle choice in target specificity.
Toxicity and Safety: Fluorinated aromatic amines generally exhibit favorable pharmacokinetic profiles. The tetrazolo-pyridazine analog is predicted to be non-toxic and safe for human use , a trait likely shared by the target compound due to structural similarities.
Biological Activity
N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine is a synthetic compound that has garnered attention for its significant biological activity, particularly as a cannabinoid receptor agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the indazole class of organic compounds, characterized by the following structural formula:
- Molecular Formula : C12H11FN4
- Molecular Weight : 232.24 g/mol
The presence of a fluorinated phenyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical development.
This compound primarily acts as an agonist at cannabinoid receptors CB1 and CB2. These receptors are integral to various physiological processes, including:
- Pain Modulation : Interactions with CB1 can lead to analgesic effects.
- Appetite Regulation : Activation of these receptors influences hunger and satiety signals.
- Mood Enhancement : Modulation of cannabinoid receptors may alleviate anxiety and improve mood.
Cannabinoid Receptor Interaction
Research indicates that this compound exhibits a high binding affinity for both CB1 and CB2 receptors. Its specific interactions can lead to varied pharmacological effects, which are essential for its therapeutic potential in treating conditions like chronic pain and anxiety disorders.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis with Other Compounds
The unique properties of this compound can be contrasted with other indazole derivatives. The following table summarizes key differences:
| Compound Name | Structure Features | Binding Affinity | Therapeutic Application |
|---|---|---|---|
| This compound | Fluorinated phenyl group | High at CB1/CB2 | Pain relief, anxiety |
| Mmb-fubinaca | Carboxamide group | Very high at CB1 | Potent analgesic |
| Adb-fubinaca | Aminocarbonyl substituent | Distinct pharmacological effects | Varied psychoactive effects |
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine?
A multi-step approach involving condensation and reduction is commonly employed. For example, related fluorophenyl-substituted amines are synthesized via Schiff base formation followed by sodium borohydride reduction under controlled conditions . Key steps include:
- Step 1 : Preparation of an aldehyde intermediate using phosphorus oxychloride and DMF in chloroform.
- Step 2 : Condensation with an amine to form a Schiff base.
- Step 3 : Selective reduction of the imine group to yield the final amine.
Critical parameters : Temperature control during aldehyde formation (0–10°C) and inert atmosphere during reduction to avoid side reactions.
Q. What analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- Spectral Analysis : IR for functional groups (e.g., NH stretching at ~3400 cm⁻¹), ¹H/¹³C NMR for structural elucidation (fluorophenyl protons at δ 7.2–7.4 ppm), and mass spectrometry for molecular ion confirmation .
- Elemental Analysis : To verify purity (>95% by CHNS analysis).
- Chromatography : TLC/HPLC for monitoring reaction progress and assessing impurities (<0.5% total impurities as per pharmacopeial standards) .
Q. How can researchers evaluate the biological activity of this compound?
Primary assays include:
- Antimicrobial Testing : Agar dilution or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
- Enzyme Inhibition : Kinetic assays for targets like carbonic anhydrase or acetylcholinesterase, using spectrophotometric methods to measure IC₅₀ values .
Advanced Research Questions
Q. What crystallographic tools are suitable for resolving structural ambiguities?
- SHELX Suite : SHELXL for refinement and SHELXS for structure solution via direct methods, particularly for small-molecule crystals. Key advantages include handling high-resolution data and twinned crystals .
- SIR97 : Integrates direct methods and Fourier refinement for automated phase determination, useful for resolving disordered fluorophenyl groups .
Example workflow : Collect data at 100 K, solve using intrinsic phasing, and refine with anisotropic displacement parameters.
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinase domains). The fluorophenyl group’s lipophilicity enhances membrane penetration, which can be modeled via logP calculations (estimated ~2.5) .
- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
Q. How should researchers address contradictions in bioactivity data across studies?
Potential causes and solutions:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Impurity Interference : Use HPLC-PDA to quantify byproducts (e.g., des-fluoro analogs) and correlate with activity .
- Structural Analogues : Compare with derivatives like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine to isolate substituent effects .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Salt Formation : Co-crystallize with tartrate or succinate to enhance aqueous solubility (e.g., pimavanserin tartrate achieves >10 mg/mL) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve intestinal absorption .
Validation : Pharmacokinetic profiling in rodent models, measuring Cₘₐₓ and t₁/₂ via LC-MS/MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
